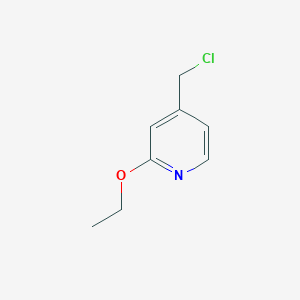

4-(クロロメチル)-2-エトキシピリジン

概要

説明

“4-(Chloromethyl)pyridine” is a heterocyclic organic compound used as a building block in organic synthesis . It’s also known as “4-Picolyl chloride hydrochloride” and has the empirical formula C6H6ClN . It’s used as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters, aiding in the separation and purification of the peptide .

Synthesis Analysis

A synthetic method for “4-(Chloromethyl)pyridine hydrochloride” involves several steps, starting with 4-methylpyridine as a raw material . The 4-methylpyridine is oxidized into 4-picolinic acid with potassium permanganate, then reacts with methanol to produce methyl pyridine-4-carboxylate. This is reduced to 4-pyridinemethanol, which reacts with thionyl chloride to produce the target product .Molecular Structure Analysis

The molecular formula of “4-(Chloromethyl)pyridine” is C6H6ClN . The average mass is 127.572 Da and the monoisotopic mass is 127.018875 Da .Chemical Reactions Analysis

Pyridines, including “4-(Chloromethyl)pyridine”, are important structural cores in various compounds due to their presence in FDA-approved drugs, alkaloids, ligands for transition metals, catalysts, and organic materials . Direct and selective functionalization of pyridine remains scarce due to its electron-poor nature and nitrogen coordination power .Physical And Chemical Properties Analysis

“4-(Chloromethyl)pyridine” is a powder that melts between 171°C and 175°C . The clear melt resolidifies upon further heating at 190°C and turns red to black at 280°C but does not melt again .科学的研究の応用

ペプチド合成

4-(クロロメチル)-2-エトキシピリジンは、ペプチドのカルボキシル末端を4-ピコリルエステルとして保護するための試薬として使用されます。 これは、合成プロセス中のペプチドの分離と精製を促進する極性「ハンドル」を提供します .

材料科学

材料科学では、この化合物はハイパー架橋材料の調製に使用できます。 ハイパー架橋反応において内部求電子剤の供給源として機能し、ハイパー架橋生成物の物理的形状を制御するために不可欠です .

有機合成

4-(クロロメチル)-2-エトキシピリジン中のクロロメチル基はアルキル化剤として作用することができ、求電子置換が必要とされる様々な有機合成反応に有用です .

分析化学

カリックスアレーンやトリプタミンを修飾して、HPLCなどの手法による検出と分析を強化するなどの、分析化学における誘導化プロセスで使用できます .

Safety and Hazards

将来の方向性

作用機序

Target of Action

Pyridine derivatives are known to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in numerous biochemical processes .

Mode of Action

It’s known that pyridine derivatives can interact with their targets in a variety of ways, such as binding to active sites or allosteric sites, leading to changes in the target’s function .

Biochemical Pathways

For instance, some pyridine derivatives have been found to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Pharmacokinetics

It’s soluble in dmso and methanol , which suggests it may have good bioavailability.

Result of Action

Pyridine derivatives are known to have a range of pharmacological effects, including anti-inflammatory effects .

Action Environment

For instance, Pyridine, 4-(chloromethyl)-2-ethoxy- should be stored in an inert atmosphere at 2-8°C .

特性

IUPAC Name |

4-(chloromethyl)-2-ethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-2-11-8-5-7(6-9)3-4-10-8/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUJYPHHMLPJQFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CC(=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B1427453.png)

![3-[(3,4-Difluorophenyl)methyl]pyrrolidine](/img/structure/B1427459.png)

![1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1427468.png)